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Compound of Interest

Compound Name: MK-4074

Cat. No.: B3181679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the investigational drug MK-4074
with other therapeutic agents for metabolic diseases, primarily focusing on non-alcoholic fatty

liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The information is compiled

from preclinical and clinical trial data to support research and development efforts in this

therapeutic area.

Executive Summary
MK-4074 is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and

ACC2, key enzymes in de novo lipogenesis (DNL). Clinical studies have demonstrated its

efficacy in reducing hepatic steatosis. However, a notable and consistent adverse effect is the

elevation of plasma triglycerides. This guide compares MK-4074's performance against other

ACC inhibitors such as firsocostat and PF-05221304, which share a similar mechanism and

side-effect profile, and against pioglitazone, a peroxisome proliferator-activated receptor-

gamma (PPARγ) agonist with a different mechanism of action.

Quantitative Data Comparison
The following tables summarize the key quantitative data from clinical trials of MK-4074 and its

comparators.
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Drug
Mechanism

of Action
IC50

Key Efficacy

Endpoint

Key

Safety/Side

Effect

References

MK-4074

Dual

ACC1/ACC2

Inhibitor

~3 nM

36%

reduction in

hepatic fat

(MRI)

~2-fold

(200%)

increase in

plasma

triglycerides

[1][2]

Firsocostat

(GS-0976)

Dual

ACC1/ACC2

Inhibitor

hACC1: 2.1

nM, hACC2:

6.1 nM

Improvement

s in liver

steatosis

Mean

increase of

42 mg/dL in

serum

triglycerides

[3][4]

PF-05221304
Liver-targeted

ACC Inhibitor
Not specified

Dose-

dependent

reduction in

liver fat (up to

65% at higher

doses)

Asymptomati

c increases in

serum

triglycerides

at doses ≥40

mg/day

[5][6][7]

Pioglitazone
PPARγ

Agonist

Not

applicable

18%

reduction in

hepatic fat

(MRI) in one

study;

significant

improvement

s in liver

histology in

others

Weight gain,

edema, risk

of congestive

heart failure

and bladder

cancer

[1][8][9]

hACC1: human ACC1, hACC2: human ACC2

Signaling Pathways
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Mechanism of Action of ACC Inhibitors (MK-4074,
Firsocostat, PF-05221304)
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Caption: Mechanism of action of ACC inhibitors in the hepatocyte.

Mechanism of Hypertriglyceridemia Induced by ACC
Inhibition
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Caption: Pathway leading to hypertriglyceridemia following ACC inhibition.

Mechanism of Action of Pioglitazone

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3181679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adipose, Skeletal Muscle, Liver Cells

Pioglitazone

PPARγ

Activates

Transcription of
Insulin-Responsive Genes

Increased Insulin Sensitivity

Increased Glucose Uptake Reduced Hepatic
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Preclinical to Clinical Workflow for MK-4074
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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